S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate
Description
S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate (CID 218154) is a sulfur-containing organic compound with the molecular formula C₁₀H₂₀N₂O₃S₂. Its structure features a cycloheptyl group attached via an ethylamidino linkage to a thiosulfate (-SSO₃H) moiety . Key characteristics include:
- SMILES: C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N
- InChIKey: SCKFQSRDBBHBAR-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 159.7–167.1 Ų (e.g., [M+H]+: 161.8 Ų) .
No literature or patent data are currently available for this compound, indicating it is likely under preliminary investigation .
Properties
CAS No. |
40283-62-3 |
|---|---|
Molecular Formula |
C11H22N2O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcycloheptane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-7-10-5-3-1-2-4-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
CYMGNLQIIHMKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. One common method includes the reaction of thiosulfuric acid with 2-cycloheptylethylamine under controlled conditions to form the desired ester. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of thiosulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a sulfur donor in various biochemical processes.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a sulfur donor, participating in redox reactions and influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and analogous thiosulfate derivatives:
| Compound Name (CID) | Molecular Formula | Substituent Group | CCS ([M+H]+) (Ų) | Key Structural Features |
|---|---|---|---|---|
| S-((N-Cycloheptylethylamidino)methyl) HTS (218154) | C₁₀H₂₀N₂O₃S₂ | Cycloheptyl | 161.8 | 7-membered ring, amidino linker |
| S-((N-Cyclohexylethylamidino)methyl) HTS (218152) | C₁₀H₂₀N₂O₃S₂ | Cyclohexyl | Data not provided | 6-membered ring, similar amidino linker |
| S-(Bicyclo[3.1.1]hept-2-ylmethyl) HTS (R5699718) | C₁₂H₂₂N₂O₃S₂ | Bicyclo[3.1.1]heptyl | Not reported | Rigid bicyclic structure |
| S-(3-Aminopropyl) HTS (PH007641) | C₃H₉NO₃S₂ | Aminopropyl | Not reported | Short alkyl chain, primary amine terminus |
Key Observations :
- Bicyclic Derivatives : The bicyclo[3.1.1]heptyl compound (CID R5699718) has a higher molecular weight (306.4 g/mol) and rigidity, which may enhance stability in hydrophobic environments .
- Simpler Analogues: S-(3-Aminopropyl) HTS (C₃H₉NO₃S₂) lacks complex ring systems, favoring hydrophilicity and rapid metabolic clearance .
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